(2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol
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Overview
Description
(2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol: is an organic compound that features a phenyl ring substituted with two methoxy groups and a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 5-methylfurfural.
Reaction Conditions: A common method involves a Grignard reaction where 5-methylfurfural is reacted with a Grignard reagent derived from 2,5-dimethoxybenzyl chloride.
Procedure: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, typically nitrogen. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: This method can enhance the efficiency and safety of the synthesis process by allowing for better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of (2,5-dimethoxyphenyl)(5-methylfuran-2-yl)ketone.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethoxyphenyl)(2-furyl)methanol: Similar structure but with an unsubstituted furan ring.
(2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol: Contains a thiophene ring instead of a furan ring.
(2,5-Dimethoxyphenyl)(5-methylpyrrol-2-yl)methanol: Features a pyrrole ring in place of the furan ring.
Uniqueness
Structural Features: The presence of both methoxy groups on the phenyl ring and the methyl group on the furan ring provides unique electronic and steric properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of these functional groups, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-13(18-9)14(15)11-8-10(16-2)5-7-12(11)17-3/h4-8,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAWEGMQRMXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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